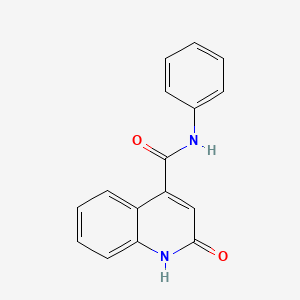![molecular formula C18H14N4OS B11048548 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone](/img/structure/B11048548.png)
2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone est un composé organique complexe qui appartient à la classe des triazoloquinazolines. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, antituberculeuses et anti-VIH . La structure unique de ce composé, qui comprend un noyau triazoloquinazoline, en fait un sujet d'intérêt dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone implique généralement la réaction de substitution nucléophile de 4-(2-(méthylthio)-5-phényl-[1,2,4]triazoloquinazoline avec différentes aryl amines . Le produit de départ, 2-(méthylthio)-5-phényl-[1,2,4]triazoloquinazoline, est synthétisé à partir de l'acide anthranilique . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'acide acétique glacial et de catalyseurs pour faciliter la réaction .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle des méthodes de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de catalyseurs de qualité industrielle et la mise en œuvre de techniques de purification pour garantir la pureté et le rendement du composé.
Analyse Des Réactions Chimiques
Types de réactions
2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'addition d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'addition d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles et électrophiles. Les conditions réactionnelles peuvent varier, mais impliquent souvent des températures contrôlées, des solvants spécifiques et des catalyseurs pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique.
Applications de la recherche scientifique
2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de 2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone implique son interaction avec des cibles et des voies moléculaires spécifiques. La structure du composé lui permet de former des liaisons hydrogène et d'interagir avec des cibles biomoléculaires, telles que les récepteurs de l'adénosine et de la benzodiazépine . Ces interactions peuvent conduire à divers effets biologiques, notamment des activités antimicrobiennes et antitumorales .
Applications De Recherche Scientifique
2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2-Methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and interact with biomolecular targets, such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de quinazolinone contenant de la 1,2,4-triazolo[1,5-a]pyrimidine : Ces composés partagent un noyau triazoloquinazoline similaire et présentent des activités antimicrobiennes.
N-Substitué-5-phényl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine : Ces composés présentent des caractéristiques structurelles similaires et sont connus pour leurs activités anti-VIH et antibactériennes.
Unicité
2-[(2-Méthyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phényléthanone se distingue par sa disposition de substitution spécifique et la présence d'un groupe sulfanyl, ce qui peut contribuer à ses activités biologiques et à sa réactivité chimique uniques .
Propriétés
Formule moléculaire |
C18H14N4OS |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C18H14N4OS/c1-12-19-17-14-9-5-6-10-15(14)20-18(22(17)21-12)24-11-16(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3 |
Clé InChI |
VTCOACHAHGGJFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-6-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11048466.png)
![6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048475.png)
![6-(3-Bromo-4-fluorophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11048477.png)
![N-[2-(cyclopropylcarbonyl)-4,5-dimethoxyphenyl]-3,5-dinitrobenzamide](/img/structure/B11048485.png)
![6-Methoxy-2-[3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11048498.png)
![N-[4-(2-Pyrimidinylsulfamoyl)phenyl]dibenzo[B,D]furan-4-carboxamide](/img/structure/B11048499.png)
![1-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048509.png)
![1-[(4-Chloroanilino)methyl]-N~3~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11048515.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B11048524.png)


![1-{N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl}-3-(2-methylphenyl)thiourea](/img/structure/B11048563.png)
![7-(4-chlorophenyl)-1-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11048571.png)
![N-{3-[(cyclohexylcarbonyl)amino]-4-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B11048575.png)
